Trichodesmine

Description

BenchChem offers high-quality Trichodesmine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichodesmine including the price, delivery time, and more detailed information at info@benchchem.com.

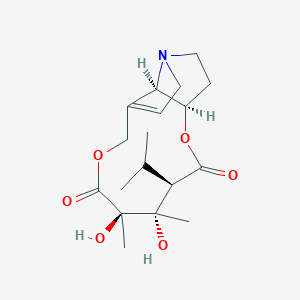

Structure

3D Structure

Propriétés

Formule moléculaire |

C18H27NO6 |

|---|---|

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

(1R,4R,5S,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17+,18+/m1/s1 |

Clé InChI |

SOODLZHDDSGRKL-OSARJHGOSA-N |

SMILES isomérique |

CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O |

SMILES canonique |

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |

Synonymes |

trichodesmine |

Origine du produit |

United States |

Foundational & Exploratory

The Biosynthesis of Trichodesmine in Crotalaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) predominantly found in plants of the Crotalaria genus.[1] These compounds are synthesized as a chemical defense against herbivores and are known for their significant hepatotoxicity, which stems from the metabolic activation of the necine base by cytochrome P450 enzymes in the liver.[2][3] The biosynthesis of trichodesmine is a complex process, drawing from multiple primary metabolic pathways to construct its two main components: the necine base, retronecine, and the necic acid, trichodesmic acid.[1] This technical guide provides a comprehensive overview of the current understanding of the trichodesmine biosynthetic pathway, summarizing key enzymatic steps, precursor molecules, and relevant quantitative data. It also includes detailed experimental protocols for key analytical methods and visualizes the pathway and workflows using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

The Trichodesmine Biosynthetic Pathway

The synthesis of trichodesmine is a bifurcated process that involves two separate pathways converging in a final esterification step to create the macrocyclic structure.[1] The pathway can be divided into three primary stages:

-

Biosynthesis of the Necine Base (Retronecine): This pathway begins with the amino acid L-ornithine (or L-arginine) and proceeds through the key intermediate putrescine to form the characteristic pyrrolizidine ring structure.[1][4]

-

Biosynthesis of the Necic Acid (Trichodesmic Acid): This part of the pathway is less understood but is known to utilize several amino acids as precursors, including L-isoleucine, L-valine, L-threonine, and L-leucine.[1][5]

-

Macrocyclization/Esterification: The final stage involves the esterification of the C-7 and C-9 hydroxyl groups of retronecine with the dicarboxylic trichodesmic acid to form the stable 11-membered macrocyclic diester.[1][6]

Caption: Overall biosynthetic pathway of Trichodesmine in Crotalaria species.

Biosynthesis of the Necine Base: Retronecine

The formation of the retronecine core is the most well-studied part of PA biosynthesis.

-

Formation of Putrescine: The pathway initiates with either L-arginine (via agmatine) or L-ornithine being decarboxylated to form putrescine.[1] In Crotalaria and Senecio species, studies have shown that ornithine decarboxylase activity is predominant, indicating L-ornithine is the main precursor for putrescine that is channeled into the alkaloid's amino alcohol moiety.[7]

-

Formation of Homospermidine: The first committed step in the pathway is the condensation of two molecules of putrescine to form homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , a key pathway-specific enzyme.[8][9]

-

Cyclization to Retronecine: Homospermidine is then oxidized and undergoes a series of cyclization and reduction steps to form the final retronecine base. Labeling studies have confirmed that homospermidine is incorporated intact into the retronecine structure and that a symmetrical C4-N-C4 intermediate is involved.[6][9][10]

Interestingly, in Crotalaria, PA biosynthesis is directly linked to root nodulation by rhizobial bacteria. Transcripts for HSS are found exclusively in the nodules, which also have the highest concentration of PAs, suggesting that the biosynthesis is triggered by the symbiotic relationship and that the alkaloids are then transported to other parts of the plant.[8]

Caption: Detailed biosynthetic pathway of the necine base, retronecine.

Biosynthesis of the Necic Acid: Trichodesmic Acid

The formation of trichodesmic acid is significantly less characterized than that of the necine base. The exact enzymatic reactions and intermediates have not been fully elucidated.[1] However, precursor feeding studies have provided insight into its primary metabolic origins.

-

Amino Acid Precursors: It is established that several branched-chain amino acids serve as the building blocks for trichodesmic acid. These include L-isoleucine, L-valine, L-threonine, and L-leucine .[1][5] Evidence for their incorporation has been obtained through isotopic labeling experiments in Crotalaria globifera.[5]

Caption: Proposed biosynthetic pathway of trichodesmic acid from amino acid precursors.

Final Step: Esterification

The culmination of the pathway is the formation of a macrocyclic diester. This occurs through the esterification of the C-7 and C-9 hydroxyl groups of retronecine with the two carboxyl groups of trichodesmic acid.[1] The specific enzyme(s) responsible for this crucial macrocyclization step in Crotalaria have not yet been identified.[1]

Quantitative Data

Specific quantitative data for the trichodesmine biosynthetic pathway in Crotalaria is limited in the literature.[1] The following tables summarize available relevant data from studies on various Crotalaria species.

Table 1: Precursor Incorporation into Pyrrolizidine Alkaloids (Data is primarily qualitative, based on feeding studies. Specific incorporation percentages for trichodesmine are not readily available).

| Precursor | Target Molecule/Moiety | Species Studied | Incorporation Confirmed | Reference(s) |

| [¹⁴C]-Ornithine | Monocrotaline (Retronecine moiety) | Crotalaria spectabilis | Yes | [4][6] |

| L-Isoleucine | Trichodesmine (Necic acid moiety) | Crotalaria globifera | Yes | [5] |

| L-Valine | Trichodesmine (Necic acid moiety) | Crotalaria globifera | Yes | [5] |

| L-Threonine | Monocrotaline (Necic acid moiety) | Crotalaria retusa | Yes | [6] |

Table 2: Pyrrolizidine Alkaloid Content in Crotalaria Species

| Species | Plant Part | Alkaloid(s) Quantified | Content (% w/w dry weight) | Reference(s) |

| Crotalaria juncea (cv. 'Tropic Sun') | Seeds | Junceine & Trichodesmine | Low levels | [11] |

| Crotalaria juncea (cv. 'Tropic Sun') | Seeds | Total Dehydropyrrolizidine Alkaloids | 0.15% | [12] |

| Crotalaria juncea (cv. 'Tropic Sun') | Stems | Total Dehydropyrrolizidine Alkaloids | 0.12% | [12] |

| Crotalaria juncea (cv. 'Tropic Sun') | Roots | Total Dehydropyrrolizidine Alkaloids | 0.05% | [12] |

| Crotalaria axillaris | Seeds | Total Alkaloids | 2.88% | [13] |

| Crotalaria pycnostachya | Twigs | Total Alkaloids | 0.02% | [13] |

Table 3: Comparative Metabolic and Physicochemical Properties (Data from studies in rats, relevant for toxicity and drug development)

| Property | Trichodesmine | Monocrotaline | Significance for Toxicity | Reference(s) |

| LD₅₀ (rat) | 57 µmol/kg | 335 µmol/kg | Trichodesmine is significantly more acutely toxic. | [14][15] |

| Primary Toxicity | Neurotoxic | Pneumotoxic | Different organ targeting despite structural similarity. | [14][15] |

| Release of Dehydroalkaloid from Perfused Liver | 468 nmol/g liver | 116 nmol/g liver | More toxic metabolite of trichodesmine escapes the liver. | [14][15] |

| Aqueous Half-life of Dehydro-metabolite | 5.4 sec | 3.4 sec | Dehydrotrichodesmine is more stable, allowing it to reach extrahepatic tissues. | [14][15] |

| Lipophilicity (Partition Coefficient) | Higher | Lower | Greater lipophilicity facilitates crossing the blood-brain barrier. | [14][15] |

Key Genes and Enzymes

While the entire enzymatic cascade is not fully known, several key genes and enzyme families have been identified or are implicated in PA biosynthesis.

-

Homospermidine Synthase (HSS): The first committed enzyme of the retronecine pathway. HSS genes have been identified in Crotalaria, and their expression is localized to root nodules.[8]

-

Deoxyhypusine Synthase (DHS): DHS genes (DHS1 and DHS2) have been cloned in C. juncea and are involved in PA biosynthesis.[16]

-

Ornithine Decarboxylase (ODC): The enzyme responsible for converting ornithine to putrescine. Its activity is high in PA-producing Crotalaria species.[7]

-

Cytochrome P450s (CYPs): This large family of enzymes is critical for the oxidation and hydroxylation reactions common in secondary metabolite pathways.[17] While specific CYPs for trichodesmine synthesis have not been identified, they are undoubtedly involved in the later steps of retronecine formation and potentially in trichodesmic acid synthesis.

-

Esterases/Transferases: Uncharacterized enzymes are responsible for the final esterification step to form the macrocyclic ring.

Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the trichodesmine biosynthesis pathway.

Protocol 1: Isotopic Labeling and Precursor Feeding Study

Objective: To trace the incorporation of a putative precursor into trichodesmine, confirming its role in the biosynthetic pathway.

Caption: Experimental workflow for a precursor feeding study.

Methodology:

-

Precursor Administration: A solution of the isotopically labeled precursor (e.g., ¹⁴C or ³H-labeled amino acid) is administered to the plant. This can be done by feeding it to the roots in a hydroponic system or by direct injection into the stem.[1]

-

Incubation: The plant is allowed to metabolize the precursor for a period of 24 to 72 hours under controlled growth conditions.

-

Harvest and Extraction: The plant material (e.g., leaves, seeds) is harvested, flash-frozen in liquid nitrogen, and homogenized. A crude alkaloid extract is prepared using a standard acid-base extraction protocol.

-

Purification and Identification: Trichodesmine is isolated from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

-

Confirmation: The identity and purity of the isolated trichodesmine fraction are confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

-

Quantification of Radioactivity: The amount of radioactivity in the purified trichodesmine sample is measured using a liquid scintillation counter.

-

Calculation of Incorporation Rate: The percentage of the administered radioactivity that was incorporated into the final trichodesmine product is calculated to determine the efficiency of the precursor's conversion.[1]

Protocol 2: Homospermidine Synthase (HSS) Enzyme Assay

Objective: To measure the activity of HSS, the first committed enzyme in retronecine biosynthesis, from Crotalaria plant extracts (specifically from root nodules).[8]

Caption: Experimental workflow for a Homospermidine Synthase (HSS) enzyme assay.

Methodology:

-

Protein Extraction: Crotalaria root nodule tissue is homogenized in a cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., PVPP). The homogenate is centrifuged, and the supernatant containing the crude protein extract is collected.

-

Protein Quantification: The total protein concentration of the extract is determined using a standard method like the Bradford assay.

-

Enzymatic Reaction: The reaction is initiated by adding a known amount of the protein extract to a reaction mixture containing the substrate (putrescine), a buffer at the optimal pH, and any necessary cofactors (e.g., NAD+). The reaction is incubated at an optimal temperature (e.g., 30-37°C).

-

Termination of Reaction: The reaction is stopped at various time points by adding a strong acid (e.g., perchloric acid) or by heat inactivation.[1]

-

Product Detection and Quantification: The amount of homospermidine produced is quantified. A common method is to derivatize the polyamines with a fluorescent tag (e.g., dansyl chloride) and then separate and quantify them using HPLC with a fluorescence detector.[1] Alternatively, LC-MS can be used for direct detection and quantification.

-

Calculation of Enzyme Activity: The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).[1]

Conclusion and Future Directions

The biosynthesis of trichodesmine in Crotalaria species is a fascinating example of metabolic convergence, utilizing precursors from both amino acid and polyamine pathways to construct a complex defensive alkaloid.[1] While the formation of the retronecine core is relatively well-understood, significant knowledge gaps remain. Future research should focus on:

-

Elucidation of the Trichodesmic Acid Pathway: Identifying the specific enzymes and intermediates involved in the conversion of amino acids to trichodesmic acid is a critical next step.

-

Identification of the Macrocyclization Enzyme: Characterizing the enzyme(s) responsible for the final esterification would provide a complete picture of the pathway.

-

Transcriptional Regulation: Investigating the regulatory networks that control the expression of biosynthetic genes, particularly the link between nodulation and HSS expression, could reveal novel control mechanisms.[8]

-

Metabolic Engineering: With a complete understanding of the pathway, metabolic engineering strategies could be developed in other organisms for the controlled production of PAs or, conversely, to create non-toxic Crotalaria cultivars for agricultural use.[18]

A deeper understanding of this pathway is not only of academic interest but also holds significant implications for toxicology, drug development, and agricultural science.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolizidine-Derived Alkaloids: Highly Toxic Components in the Seeds of Crotalaria cleomifolia Used in Popular Beverages in Madagascar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biosynthesis of Pyrrolizidine Alkaloids - Enlighten Theses [theses.gla.ac.uk]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolizidine alkaloid biosynthesis. Synthesis of 13C-labelled putrescines and their incorporation into retronecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Variability for the presence of pyrrolizidine alkaloids in Crotolaria juncea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dehydropyrrolizidine Alkaloids, Including Monoesters with an Unusual Esterifying Acid, from Cultivated Crotalaria juncea (Sunn Hemp cv.’Tropic Sun’) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, trichodesmine and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tropseeds.com [tropseeds.com]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

The Occurrence and Biosynthesis of Trichodesmine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found predominantly in plant species belonging to the genera Trichodesma and Crotalaria. As a secondary metabolite, it plays a role in the plant's defense mechanisms. The biosynthesis of Trichodesmine is a complex process involving the convergence of two distinct pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, trichodesmic acid, followed by a final esterification step. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthetic pathways of Trichodesmine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and investigation of this potent phytochemical.

Natural Sources and Occurrence

Trichodesmine, a notable pyrrolizidine alkaloid, is primarily isolated from plants of the Boraginaceae and Fabaceae families.

Principal Plant Genera

The primary genera known to produce Trichodesmine are:

-

Trichodesma : This genus, belonging to the Boraginaceae family, is a significant source of Trichodesmine. Species such as Trichodesma africanum, Trichodesma incanum, and Trichodesma indicum have been reported to contain this alkaloid.[1][2][3] While the presence of Trichodesmine in these species is qualitatively documented, comprehensive quantitative data on its concentration remains limited in publicly available literature.

-

Crotalaria : Several species within this genus of the Fabaceae family are well-documented producers of Trichodesmine.[4] Notable species include Crotalaria juncea (Sunn Hemp), Crotalaria sessiliflora, and Crotalaria aegyptiaca.[4][5]

Quantitative Occurrence of Trichodesmine and Related Alkaloids

Quantitative data for Trichodesmine is more readily available for the Crotalaria genus. It is important to note that the concentration of PAs can vary significantly depending on the plant species, part of the plant, growing conditions, and developmental stage.[6]

Table 1: Total Pyrrolizidine Alkaloid Content in Crotalaria juncea

| Plant Part | Total Pyrrolizidine Alkaloid Content (% w/w) |

| Seeds | 0.15% |

| Stems | 0.12% |

| Roots | 0.05% |

| Leaves | 0.01% |

Source: Adapted from studies on Crotalaria juncea.[6]

Studies on Crotalaria juncea seeds have shown that Trichodesmine and Junceine are the primary PAs present. In most populations, Junceine is found in larger quantities than Trichodesmine. The concentration of Trichodesmine has been observed to increase as the plant's pods mature.[5]

Biosynthesis of Trichodesmine

The biosynthesis of Trichodesmine is a bifurcated process that culminates in the esterification of the retronecine base with trichodesmic acid.[4] The pathway can be divided into three main stages:

-

Biosynthesis of the Necine Base (Retronecine)

-

Biosynthesis of the Necic Acid (Trichodesmic Acid)

-

Esterification

Biosynthesis of the Necine Base (Retronecine)

The formation of the pyrrolizidine ring system of retronecine is a well-studied pathway in various PA-producing plants.[4]

-

Precursors: The pathway begins with the amino acids L-arginine or L-ornithine.[4]

-

Key Intermediate: These precursors are converted to putrescine.

-

First Committed Step: The first specific enzyme in the pathway is homospermidine synthase (HSS) , which catalyzes the NAD+-dependent formation of homospermidine from two molecules of putrescine.[7][8] HSS is considered the first committed step in PA biosynthesis.

-

Pathway to Retronecine: Homospermidine then undergoes a series of oxidation and cyclization reactions to form the retronecine base. While the intermediates are well-defined through feeding experiments, the specific enzymes for all subsequent steps have not been fully characterized.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. tropical.theferns.info [tropical.theferns.info]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and toxicity studies of Trichodesma africanum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trichodesma incanum (Bunge) A.DC. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 6. armatsbioteklab.in [armatsbioteklab.in]

- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

Trichodesmine: A Deep Dive into its Toxicological Profile and Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the toxicological profile and mechanism of action of Trichodesmine, a neurotoxic pyrrolizidine alkaloid (PA). Found in various plant species, particularly of the Trichodesma and Crotalaria genera, Trichodesmine presents a significant toxicological concern.[1][2] This document synthesizes key data, outlines experimental methodologies, and visualizes molecular pathways to facilitate a deeper understanding of this potent natural toxin.

Toxicological Profile

The toxicity of Trichodesmine is well-documented, with its primary target being the central nervous system, leading to pronounced neurotoxic effects.[1] This contrasts with other PAs like monocrotaline, which are primarily pneumotoxic.[1][3] The acute toxicity of Trichodesmine has been quantified in animal models, providing a measure of its lethality.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for Trichodesmine and its metabolites, offering a comparative perspective with a related pyrrolizidine alkaloid, monocrotaline.

| Parameter | Value | Species/System | Reference |

| LD50 (Lethal Dose, 50%) | 57 µmol/kg | Rat | [3] |

| 15 mg/kg (i.p.) | Rat | [4] | |

| Aqueous Half-life of Dehydro-metabolite | 5.4 seconds (Dehydrotrichodesmine) | In vitro | [3] |

| 3.4 seconds (Dehydromonocrotaline) | In vitro | [3] | |

| pKa | 7.07 | - | [3] |

Table 1: Acute Toxicity and Physicochemical Properties of Trichodesmine.

| Organ | Bound Pyrrolic Metabolites (nmol/g tissue) | Compound | Reference |

| Brain | 3.8 | Trichodesmine | [4] |

| 1.7 | Monocrotaline | [4] | |

| Liver | 7 | Trichodesmine | [4] |

| 17 | Monocrotaline | [4] | |

| Lung | 8 | Trichodesmine | [4] |

| 10 | Monocrotaline | [4] |

Table 2: Distribution of Bound Pyrrolic Metabolites in Different Organs Following Administration of Equitoxic Doses.

Mechanism of Action

The biological activity and toxicity of Trichodesmine are contingent upon its metabolic activation, primarily in the liver.[1][5] Cytochrome P450 monooxygenases convert Trichodesmine into a highly reactive pyrrolic derivative, dehydrotrichodesmine.[1] This electrophilic metabolite is the ultimate toxin, capable of alkylating cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, adduct formation, DNA cross-linking, and ultimately, cell death through apoptosis.[1][5]

The distinct neurotoxicity of Trichodesmine is attributed to two key physicochemical properties of its active metabolite. Firstly, dehydrotrichodesmine exhibits greater resistance to hydrolysis due to steric hindrance, allowing more of the reactive metabolite to be released from the liver and reach the brain.[1][3][6] Secondly, the greater lipophilicity of dehydrotrichodesmine facilitates its penetration across the blood-brain barrier.[1][3][6]

While the precise signaling pathways disrupted by Trichodesmine are not fully elucidated, a proposed pathway leading to neurotoxicity is illustrated below. This pathway highlights the key steps from metabolic activation to the induction of cellular stress and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, trichodesmine and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the pyrrolizidine alkaloids, monocrotaline and trichodesmine, on tissue pyrrole binding and glutathione metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Unveiling Trichodesmine: A Technical Guide to its Discovery, Toxicology, and Research Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a macrocyclic diester pyrrolizidine alkaloid, has been a subject of scientific inquiry for nearly a century due to its pronounced neurotoxicity. This technical guide provides a comprehensive overview of the discovery and historical context of Trichodesmine research, its toxicological profile, and detailed experimental methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the workflows involved in its investigation.

Discovery and Historical Context

The journey into the scientific understanding of Trichodesmine began in the early 20th century, paralleling the broader investigation into the toxic principles of various plant species. Pyrrolizidine alkaloids (PAs), a large class of secondary metabolites, were increasingly recognized for their toxic effects on livestock and humans.[1]

The first documented isolation of Trichodesmine is credited to G. Menschikow and W. Rubinstein in 1935 . They successfully isolated the alkaloid from the plant Trichodesma incanum, a member of the Boraginaceae family.[2] This initial work laid the foundation for subsequent chemical and toxicological studies. The genus Trichodesma itself was first described by Robert Brown in 1810 and is known to encompass about 45 species found in tropical and subtropical regions of Africa, Asia, and Australia.[2]

Early research on PAs, including Trichodesmine, focused on their hepatotoxic effects. However, it was the distinct neurotoxic properties of Trichodesmine that set it apart from many other PAs, such as the primarily pneumotoxic monocrotaline. This difference in organ-specific toxicity, despite structural similarities, has driven much of the research into its mechanism of action.

Quantitative Toxicological Data

The acute toxicity of Trichodesmine has been primarily evaluated in rodent models. The median lethal dose (LD50) is a key quantitative measure of its potent toxicity.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Trichodesmine | Rat | Intraperitoneal (i.p.) | 57 µmol/kg | [3] |

| Monocrotaline | Rat | Intraperitoneal (i.p.) | 335 µmol/kg | [3] |

| Table 1: Acute Toxicity of Trichodesmine and Monocrotaline. |

The distribution of the toxic pyrrolic metabolites of Trichodesmine and monocrotaline highlights the basis for their differing organ toxicities.

| Compound Administered | Dose | Organ | Bound Pyrrole Levels (nmol/g tissue) | Reference |

| Trichodesmine | 15 mg/kg (i.p.) | Liver | 7 | [4] |

| Lung | 8 | [4] | ||

| Brain | 3.8 | [4] | ||

| Monocrotaline | 65 mg/kg (i.p.) | Liver | 17 | [4] |

| Lung | 10 | [4] | ||

| Brain | 1.7 | [4] | ||

| Table 2: Tissue Distribution of Pyrrolic Metabolites 24 Hours After Administration in Rats. |

Mechanism of Action: Metabolic Activation and Cellular Damage

The toxicity of Trichodesmine is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver.[5] This process is a hallmark of many toxic pyrrolizidine alkaloids.

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, bioactivate Trichodesmine into a highly reactive pyrrolic derivative, dehydrotrichodesmine.[5][6] This electrophilic metabolite can then alkylate cellular macromolecules, including DNA and proteins, leading to the formation of adducts.[3][5] These adducts are considered key initiating events in the cascade of cellular damage that ultimately results in toxicity.[3] The formation of DNA adducts, in particular, points to the genotoxic potential of Trichodesmine.[3]

The neurotoxicity of Trichodesmine is attributed to the ability of its reactive metabolite, dehydrotrichodesmine, to cross the blood-brain barrier and cause damage to neural tissues. This is facilitated by its greater lipophilicity and longer half-life compared to the metabolites of other PAs like monocrotaline.[3]

References

- 1. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity | MDPI [mdpi.com]

- 4. Anti-inflammatory activity of Trichodesma indicum root extract in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Trichodesmine and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid (PA) found predominantly in plants of the Trichodesma and Crotalaria genera.[1] Like many PAs, trichodesmine is a secondary metabolite synthesized by these plants as a defense mechanism.[2] It is of significant interest to the scientific community due to its pronounced biological activities, most notably its neurotoxicity, which distinguishes it from other well-studied PAs like the pneumotoxic monocrotaline.[1][3]

This technical guide provides a comprehensive overview of the physicochemical properties of trichodesmine and its key metabolites. A thorough understanding of these properties is crucial for predicting its toxicokinetics, elucidating its mechanism of action, and for the development of analytical methods for its detection and quantification. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for the determination of these properties, and visualizes the critical metabolic and toxicity pathways.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The key physicochemical properties of trichodesmine and its primary active metabolite, dehydrotrichodesmine, are summarized below.

Table 1: Physicochemical Properties of Trichodesmine

| Property | Value | Remarks | Reference |

| Molecular Formula | C₁₈H₂₇NO₆ | [4] | |

| Molecular Weight | 353.4 g/mol | [4] | |

| Melting Point | 160-161 °C | [2] | |

| pKa | 7.07 | Experimentally determined | [2] |

| LogP (calculated) | 0.1 | [4] | |

| Water Solubility | Slightly soluble | PAs are generally more soluble in dilute acids and polar organic solvents. | [2][4] |

Table 2: Physicochemical Properties of Trichodesmine Metabolites

| Metabolite | Property | Value | Remarks | Reference |

| Dehydrotrichodesmine | Aqueous Half-life | 5.4 seconds | Significantly longer than that of dehydromonocrotaline (3.4 seconds), contributing to its ability to exit the liver and reach the brain. | [2][3] |

| 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (7-GSH-DHP) | Molecular Formula | C₁₈H₂₆N₄O₇S | A detoxification product. | [5] |

| 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine | Molecular Formula | C₈H₁₁NO₂ | A less toxic hydrolytic product of dehydroalkaloids. | [6] |

Metabolic Activation and Toxicity Pathway

The toxicity of trichodesmine is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily in the liver.[1] Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are responsible for this bioactivation.[1][7] The initial metabolic step involves the conversion of trichodesmine to its highly reactive pyrrolic derivative, dehydrotrichodesmine.[1] This electrophilic metabolite is capable of alkylating cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and toxicity.[1]

The neurotoxicity of trichodesmine is attributed to two key factors that differentiate it from monocrotaline: the greater lipophilicity of dehydrotrichodesmine, which facilitates its passage across the blood-brain barrier, and its increased resistance to hydrolysis due to steric hindrance, allowing more of the reactive metabolite to be released from the liver and reach the brain.[3]

The proposed pathway for trichodesmine-induced neurotoxicity involves the metabolic activation in the liver, transport of the reactive metabolite to the brain, penetration of the blood-brain barrier, and subsequent covalent binding to neuronal macromolecules. This leads to cellular stress, including oxidative and endoplasmic reticulum stress, which ultimately triggers apoptotic cell death.[8] While the specific downstream signaling cascades are not fully elucidated, pathways involving p53 and caspases are likely implicated.[1]

Metabolic activation of Trichodesmine and proposed neurotoxicity pathway.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and toxicological studies. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the trichodesmine sample is completely dry and in a fine powder form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 20°C below this temperature.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values.

Apparatus:

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of trichodesmine and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration (e.g., 1 mM). Add 0.15 M KCl to maintain a constant ionic strength.

-

Titration:

-

Place the trichodesmine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If titrating the base, slowly add standardized 0.1 M HCl from the buret in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the trichodesmine has been neutralized). This can be determined from the inflection point of the titration curve.

-

Determination of n-Octanol/Water Partition Coefficient (LogP) by Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV/MS)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Preparation of Phases: Mix equal volumes of n-octanol and water and shake vigorously for an extended period (e.g., 24 hours). Allow the layers to separate completely to obtain mutually saturated solvents.

-

Sample Preparation: Prepare a stock solution of trichodesmine in the aqueous phase at a known concentration.

-

Partitioning:

-

In a separatory funnel or vial, add a known volume of the trichodesmine aqueous solution and a known volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Quantification:

-

Carefully withdraw aliquots from both the aqueous and n-octanol layers.

-

Determine the concentration of trichodesmine in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of trichodesmine in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Workflow for the determination of the n-Octanol/Water Partition Coefficient (LogP).

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of trichodesmine and its primary metabolites. The presented data and experimental protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental characteristics is essential for advancing research into the toxicology and potential therapeutic applications of this potent pyrrolizidine alkaloid. Further investigation is warranted to obtain more quantitative data on the physicochemical properties of a wider range of trichodesmine metabolites and to further elucidate the intricate signaling pathways involved in its toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Trichothecin induces apoptosis of HepG2 cells via caspase-9 mediated activation of the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine | C18H26N4O7S | CID 129716966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Formyl-7-hydroxy-6,7-dihydro-5 H-pyrrolizine (1-CHO-DHP): A Potential Proximate Carcinogenic Metabolite of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichodermin inhibits the growth of oral cancer through apoptosis-induced mitochondrial dysfunction and HDAC-2-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Trichodesmine: A Technical Guide to its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably of the Crotalaria genus.[1][2] As a member of the pyrrolizidine alkaloid family, trichodesmine is recognized for its significant toxicity, particularly its neurotoxic effects.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for trichodesmine. The document details its chemical formula, structure elucidation through various spectroscopic techniques, and outlines experimental protocols for its extraction and analysis. Furthermore, it delves into the proposed mechanism of its biological activity, offering insights for toxicology and drug development research.

Chemical Identity and Formula

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₇NO₆ | [2] |

| Molecular Weight | 353.4 g/mol | [5] |

| CAS Number | 548-90-3 | [2] |

| IUPAC Name | (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³﹐¹⁶]hexadec-10-ene-3,7-dione | [5] |

Structure Elucidation

The structural framework of trichodesmine consists of a retronecine base esterified with trichodesmic acid, forming a macrocyclic structure. The elucidation of this complex structure has been accomplished through a combination of spectroscopic methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned NMR dataset is not readily available in the public literature, ¹³C NMR data has been cataloged.[6] The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon framework of the molecule, including the pyrrolizidine core, the ester functionalities, and the various alkyl substituents. For a definitive structural assignment and conformational analysis in solution, a complete set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for the identification and structural analysis of trichodesmine. Under electrospray ionization (ESI) conditions, trichodesmine typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns. The fragmentation of pyrrolizidine alkaloids often involves the cleavage of the ester bonds and rearrangements within the pyrrolizidine core. Common fragment ions observed for related pyrrolizidine alkaloids include those at m/z 120 and 138, which are indicative of the retronecine-type base.[1][7]

X-ray Crystallography: The absolute configuration of trichodesmine has been established by single-crystal X-ray diffraction. This technique provides precise information about the three-dimensional arrangement of atoms in the crystalline state, confirming the stereochemistry of the chiral centers and the conformation of the macrocyclic ring. However, a publicly accessible database with the specific bond lengths and angles for trichodesmine could not be identified in the literature search.

Experimental Protocols

Extraction and Isolation of Trichodesmine from Plant Material

The following protocol describes a general method for the extraction and purification of trichodesmine from plant sources.

Materials and Reagents:

-

Dried and powdered plant material (e.g., Crotalaria species)

-

Methanol

-

Sulfuric acid (0.5 M)

-

Ammonium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for 24-48 hours at room temperature. Filter the extract and concentrate under reduced pressure.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 0.5 M sulfuric acid.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic impurities.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the aqueous layer multiple times with dichloromethane.

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid mixture.

-

Chromatographic Purification: Purify the crude alkaloid mixture using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to isolate trichodesmine.

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the sensitive and selective quantification of trichodesmine in complex matrices.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for trichodesmine.

Biological Activity and Signaling Pathway

The primary biological effect of trichodesmine is its neurotoxicity.[3] The mechanism of toxicity is believed to involve metabolic activation in the liver by cytochrome P450 enzymes.[8] This process generates a highly reactive pyrrolic dehydroalkaloid metabolite. This electrophilic intermediate can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage and triggering apoptotic pathways.

Below is a diagram illustrating the proposed signaling pathway for trichodesmine-induced neurotoxicity.

Caption: Proposed pathway of trichodesmine-induced neurotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the extraction and analysis of trichodesmine from a plant source.

Caption: Experimental workflow for trichodesmine analysis.

Conclusion

Trichodesmine remains a compound of significant interest due to its potent biological activity. This guide has provided a detailed overview of its chemical properties, structural elucidation, and analytical methodologies. The provided experimental protocols serve as a foundation for researchers working on the isolation and quantification of this toxic alkaloid. Further investigation into the precise molecular targets and signaling pathways affected by trichodesmine will be crucial for a complete understanding of its neurotoxicity and for the development of potential therapeutic interventions in cases of poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. plantaanalytica.com [plantaanalytica.com]

- 3. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, trichodesmine and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Trichodesmine | C18H27NO6 | CID 119040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mjcce.org.mk [mjcce.org.mk]

- 8. benchchem.com [benchchem.com]

Beyond Neurotoxicity: A Technical Exploration of Trichodesmine's Latent Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a pyrrolizidine alkaloid primarily recognized for its potent neurotoxicity, presents a complex profile of biological activities that extend beyond its well-documented harmful effects on the central nervous system. While research has predominantly focused on its toxicological aspects, emerging evidence from studies on extracts of Trichodesma species, which contain trichodesmine, suggests a latent potential for other significant biological effects, including anticancer and anti-inflammatory activities. This technical guide synthesizes the currently available, albeit limited, scientific information on the non-neurotoxic biological activities of trichodesmine and related extracts. It aims to provide a comprehensive resource for researchers by presenting quantitative data, detailing relevant experimental methodologies, and visualizing associated cellular pathways and workflows. A significant portion of the data presented herein is derived from studies on crude plant extracts; therefore, the direct attribution of these activities to trichodesmine alone warrants further investigation with the purified compound. This document serves as a foundational guide to stimulate and inform future research into the multifaceted biological landscape of this intriguing alkaloid.

Introduction

Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid found in plants of the Trichodesma and Crotalaria genera.[1] Historically, the scientific focus on trichodesmine has been overwhelmingly directed towards its neurotoxic properties, which are attributed to its ability to cross the blood-brain barrier and form toxic pyrrolic metabolites that damage neuronal cells.[1] However, the broader class of pyrrolizidine alkaloids is known to possess a wide spectrum of biological activities, including hepatotoxicity, cytotoxicity, and, in some instances, anticancer properties. This guide ventures into the less-explored territories of trichodesmine's bioactivity, collating evidence that points towards potential anticancer and anti-inflammatory effects.

Anticancer Activity

Direct evidence for the anticancer activity of purified trichodesmine is scarce in publicly available literature.[1] However, studies on extracts from Trichodesma species, which are known to contain trichodesmine, have demonstrated cytotoxic effects against various cancer cell lines.[1][2] These findings suggest that trichodesmine, as a constituent of these extracts, may contribute to the observed anticancer activity.

Quantitative Data: Cytotoxicity of Trichodesma Extracts

The following table summarizes the cytotoxic activity of extracts from Trichodesma indicum against several human cancer cell lines. It is important to note that these IC50 values represent the activity of the entire extract and not of purified trichodesmine.

| Plant Extract | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| Trichodesma indicum (Successive Chloroform Extract) | Human Breast Cancer (MCF-7) | SRB Assay | <30 | [2] |

| Trichodesma indicum (Successive Ethanol Extract) | Human Breast Cancer (MCF-7) | SRB Assay | <30 | [2] |

| Trichodesma indicum (Successive Ethanol Extract) | Human Leukemia (MOLT-4) | SRB Assay | <30 | [2] |

| Trichodesma indicum (Methanol Extract) | Human Lung Cancer (A549) | MTT Assay | 85 (90% inhibition) | [3] |

| Trichodesma indicum (Ethanol Root Extract) | Human Colon Cancer (HCT116) | MTT Assay | 176.5 ± 13.36 | [4] |

| Trichodesma indicum (Ethanol Fruit Extract) | Human Oral Cancer (KB) | MTT Assay | 154 ± 3.89 | [4] |

| Trichodesma indicum (Ethanol Root Extract) | Human Skin Cancer (A375) | MTT Assay | 169 ± 12.09 | [4] |

Proposed Signaling Pathways in Pyrrolizidine Alkaloid-Induced Cytotoxicity

While specific signaling pathways for trichodesmine's anticancer activity are not elucidated, the general mechanism for cytotoxic pyrrolizidine alkaloids involves metabolic activation and subsequent interaction with cellular macromolecules, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocols

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.[6]

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of trichodesmine in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control.

-

Treatment: Replace the old medium with the prepared trichodesmine dilutions or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. Phytochemical screening and antioxidant, antimitotic, and antiproliferative activities of Trichodesma indicum shoot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Metabolic Activation of Trichodesmine in the Liver by Cytochrome P450: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichodesmine, a macrocyclic diester pyrrolizidine alkaloid (PA), is a potent hepatotoxin and neurotoxin. Its toxicity is not inherent but arises from its metabolic activation in the liver, a process primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. This technical guide provides a comprehensive overview of the metabolic activation of trichodesmine, focusing on the role of CYP450. It details the experimental protocols used to study this bioactivation, presents quantitative data on metabolite formation, and visualizes the key pathways and workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in toxicology, drug metabolism, and safety assessment.

Introduction

Pyrrolizidine alkaloids are a large class of phytotoxins found in numerous plant species worldwide. Human and livestock exposure to these compounds through contaminated food, herbal remedies, or forage can lead to severe, and often fatal, liver damage, characterized by hepatic sinusoidal obstruction syndrome (HSOS), as well as toxicity in other organs. The toxicity of most PAs, including trichodesmine, is dependent on their conversion to reactive pyrrolic metabolites, or dehydro-pyrrolizidine alkaloids (DHPAs), in the liver. This bioactivation is a critical step in the toxification pathway, and understanding its mechanisms is paramount for risk assessment and the development of potential therapeutic interventions.

This guide focuses specifically on trichodesmine, highlighting the central role of hepatic CYP450 enzymes in its transformation into the highly reactive and toxic metabolite, dehydrotrichodesmine.

The Metabolic Activation Pathway of Trichodesmine

The primary pathway for trichodesmine-induced toxicity begins with its metabolism in the liver. While several metabolic routes exist for PAs, including hydrolysis and N-oxidation which are generally considered detoxification pathways, the formation of reactive pyrrolic esters is the key toxification step.

The metabolic activation of trichodesmine is catalyzed by CYP450 monooxygenases, which introduce a double bond into the necine base of the alkaloid. This results in the formation of the unstable and highly electrophilic metabolite, dehydrotrichodesmine. Due to its high reactivity, dehydrotrichodesmine can readily alkylate cellular macromolecules such as proteins and DNA, leading to the formation of pyrrole-protein and pyrrole-DNA adducts. These adducts are thought to be the primary initiators of cellular damage, disrupting cellular function, inducing oxidative stress, and triggering apoptotic pathways, ultimately leading to the observed hepatotoxicity and neurotoxicity.

dot

Caption: Metabolic activation and detoxification pathways of trichodesmine in the liver.

Quantitative Data on Trichodesmine Metabolism

Quantitative analysis of trichodesmine metabolism is crucial for understanding its toxic potential relative to other PAs. Comparative studies have provided valuable data on the formation of its reactive metabolite, dehydrotrichodesmine.

| Pyrrolizidine Alkaloid | % Removed by Liver (in perfused rat liver) | Dehydroalkaloid Released into Perfusate (nmol/g liver) | Aqueous Half-life of Dehydroalkaloid (seconds) | Bound Pyrroles in Liver (nmol/g) |

| Trichodesmine | 55% | 468 | 5.4 | 80 (as GSDHP into bile) |

| Monocrotaline | Not specified | 116 | 3.4 | 55 |

| Retrorsine | 93% | Not specified | Not specified | 195 |

| Seneciphylline | Not specified | Not specified | Not specified | Not specified |

Data compiled from comparative studies on pyrrolizidine alkaloids. GSDHP: 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine

| Pyrrolizidine Alkaloid | CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |

| Retrorsine | Human CYP3A4 | 25.5 | Not specified |

| Lasiocarpine | Rat Liver Microsomes | 1.7 | 23.4 (nmol/mg protein/min) |

| Riddelliine | Rat Liver Microsomes | 2.1 | 75.7 (nmol/mg protein/min) |

Experimental Protocols

The study of trichodesmine metabolism relies on a combination of in vivo, ex vivo, and in vitro experimental models. Below are detailed methodologies for key experiments.

Isolated Perfused Rat Liver (IPRL) Model

This ex vivo model allows for the study of hepatic metabolism in a controlled environment, preserving the physiological architecture of the liver.

Objective: To quantify the formation and release of trichodesmine metabolites from the liver.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., pentobarbital)

-

Krebs-Henseleit bicarbonate buffer (pH 7.4)

-

Carbogen gas (95% O2, 5% CO2)

-

Perfusion pump

-

Water bath (37°C)

-

Surgical instruments

-

Trichodesmine

Procedure:

-

Anesthesia: Anesthetize the rat via intraperitoneal injection.

-

Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity. Cannulate the portal vein and the inferior vena cava. Ligate all other vessels connected to the liver.

-

Liver Excision: Carefully excise the liver and transfer it to a perfusion chamber.

-

Perfusion Setup: Connect the portal vein cannula to the perfusion pump. Perfuse the liver with Krebs-Henseleit buffer, pre-warmed to 37°C and gassed with carbogen, at a constant flow rate (e.g., 4 mL/min/g liver).

-

Compound Administration: Once the liver is equilibrated, introduce trichodesmine into the perfusate at a defined concentration (e.g., 0.5 mM).

-

Sample Collection: Collect the perfusate effluent and bile at regular intervals (e.g., every 10 minutes for 1-2 hours).

-

Sample Analysis: Analyze the perfusate and bile samples for the presence of the parent compound and its metabolites using HPLC-MS/MS.

-

Tissue Analysis: At the end of the perfusion, homogenize the liver tissue to quantify bound pyrrole-protein adducts.

dot

Caption: Experimental workflow for the isolated perfused rat liver (IPRL) study.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This in vitro model is used to identify the specific CYP450 enzymes involved in trichodesmine metabolism and to determine kinetic parameters.

Objective: To determine the rate of trichodesmine metabolism by specific CYP450 isoforms.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2B6, etc.)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Trichodesmine

-

Incubator/water bath (37°C)

-

Organic solvent for quenching (e.g., ice-cold acetonitrile)

-

Centrifuge

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLMs or a specific recombinant CYP450 enzyme, potassium phosphate buffer, and trichodesmine at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to bind to the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial and analyze for the depletion of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Quantification of Pyrrole-Protein Adducts

The quantification of pyrrole-protein adducts serves as a biomarker for exposure to and bioactivation of trichodesmine.

Objective: To quantify the level of pyrrole-protein adducts in liver tissue or plasma.

Materials:

-

Liver tissue homogenate or plasma sample

-

Acetone

-

Ethanol

-

Silver nitrate (AgNO₃) in ethanol with trifluoroacetic acid

-

4-dimethylaminobenzaldehyde (DABA) - Ehrlich's reagent

-

UPLC-MS/MS system

Procedure:

-

Protein Precipitation: Precipitate the proteins from the sample by adding acetone and centrifuging.

-

Washing: Wash the protein pellet with ethanol to remove unbound compounds.

-

Derivatization: React the pyrrole-protein adducts with an acidified ethanolic solution of silver nitrate. This cleaves the pyrrole moiety from the protein and forms a stable derivative (e.g., 7,9-di-ethoxy-DHP).

-

Ehrlich's Reagent Reaction: Further react the derivative with Ehrlich's reagent to form a colored product that can be detected by UPLC-MS/MS.

-

UPLC-MS/MS Analysis: Quantify the derivatized pyrrole using a validated UPLC-MS/MS method with a suitable internal standard.

Role of Specific Cytochrome P450 Isoforms

While studies specifically on trichodesmine are limited, research on other structurally related PAs has consistently identified the CYP3A subfamily as the major player in their metabolic activation in humans. CYP3A4 is considered the primary enzyme responsible for the formation of reactive dehydropyrrolizidine alkaloids. Other isoforms, such as CYP3A5 and CYP2B6 , may also contribute to a lesser extent. The high expression level of CYP3A4 in the human liver underscores its critical role in the toxification of PAs like trichodesmine.

Conclusion

The metabolic activation of trichodesmine by cytochrome P450 enzymes in the liver is a critical determinant of its toxicity. The formation of the reactive metabolite, dehydrotrichodesmine, initiates a cascade of events leading to cellular damage. This technical guide has provided a detailed overview of this process, including the key metabolic pathways, quantitative data, and comprehensive experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is essential for assessing the risks associated with trichodesmine exposure and for the development of safer pharmaceuticals by avoiding structural motifs susceptible to such bioactivation. Further research is warranted to elucidate the specific kinetic parameters of trichodesmine metabolism by human CYP450 isoforms to refine risk assessment models.

Trichodesmine-Induced Neurotoxicity: A Technical Guide to Proposed Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trichodesmine, a macrocyclic diester pyrrolizidine alkaloid (PA), is recognized for its potent neurotoxicity.[1] Unlike structurally similar PAs that primarily target the lungs, trichodesmine's primary target is the central nervous system.[1] The biological activity of trichodesmine is dependent on its metabolic activation into a highly reactive pyrrolic derivative, dehydrotrichodesmine.[1] This guide delineates the current understanding of the mechanisms underlying trichodesmine-induced neurotoxicity, focusing on the proposed signaling pathways. It provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the molecular cascades implicated in its toxic effects. The central hypothesis is that trichodesmine's neurotoxicity stems from the unique physicochemical properties of its metabolite, which facilitate its entry into the brain and subsequent interaction with cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.

Quantitative Data Summary

The distinct neurotoxic profile of trichodesmine compared to its structural analog, monocrotaline (which is primarily pneumotoxic), can be largely attributed to differences in their physicochemical and metabolic properties.[2][3]

Table 1: Comparative Toxicity and Physicochemical Properties

| Parameter | Trichodesmine | Monocrotaline | Reference |

| Toxicity Profile | Neurotoxic | Pneumotoxic | [2][3] |

| LD50 (rat, i.p.) | 57 µmol/kg | 335 µmol/kg | [2][3] |

| Aqueous Half-life of Pyrrolic Metabolite | 5.4 seconds | 3.4 seconds | [2][3] |

| pKa | 7.07 | 6.83 | [2] |

Table 2: Metabolic Activation and Tissue Distribution

| Parameter | Trichodesmine | Monocrotaline | Reference |

| Release of Pyrrolic Metabolite from Perfused Liver | 468 nmol/g liver | 116 nmol/g liver | [2][3] |

| Bound Pyrroles in Brain (18h post-injection) | 3.8 nmol/g tissue | 1.7 nmol/g tissue | [4] |

| Bound Pyrroles in Liver (18h post-injection) | 7 nmol/g tissue | 17 nmol/g tissue | [4] |

| Bound Pyrroles in Lung (18h post-injection) | 8 nmol/g tissue | 10 nmol/g tissue | [4] |

Proposed Signaling Pathways and Mechanisms

The neurotoxicity of trichodesmine is not caused by the parent compound but by its electrophilic metabolite, dehydrotrichodesmine. The proposed mechanism involves a multi-stage process beginning with metabolic activation in the liver, transport to the brain, and initiation of cellular damage cascades.

Metabolic Activation and Transport

The foundational step in trichodesmine's toxicity is its bioactivation.[1]

-

Hepatic Metabolism: Cytochrome P450 monooxygenases in the liver convert trichodesmine into its reactive pyrrolic metabolite, dehydrotrichodesmine.[1][5]

-

Enhanced Stability: Dehydrotrichodesmine is more resistant to hydrolysis than its counterpart, dehydromonocrotaline, due to steric hindrance. This results in a longer aqueous half-life (5.4 vs. 3.4 seconds), allowing more of the active metabolite to be released from the liver into circulation.[2][3]

-

Blood-Brain Barrier Penetration: Dehydrotrichodesmine is more lipophilic, which facilitates its penetration across the blood-brain barrier to reach the central nervous system.[1][2][3]

Covalent Binding and Induction of Cellular Stress

Once inside the brain, the highly reactive dehydrotrichodesmine alkylates cellular macromolecules, initiating cellular dysfunction.[1] This covalent binding disrupts normal cellular processes and triggers stress responses.

Proposed Apoptotic Signaling Pathway

The cellular damage caused by trichodesmine is thought to converge on the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway.[5][6] This involves mitochondrial damage, the release of pro-apoptotic factors, and the activation of a caspase cascade.

-

Oxidative Stress & Mitochondrial Damage: The formation of adducts and subsequent cellular stress leads to the generation of reactive oxygen species (ROS).[6][7] This oxidative stress, combined with potential direct effects of the metabolite, damages the mitochondria.[6][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Damaged mitochondria lose their membrane potential and release cytochrome c into the cytoplasm.[9][10]

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.[11]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Protocols

The following protocols are generalized methods for investigating the neurotoxicity of trichodesmine.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of trichodesmine on the viability of cultured neuronal cells.[5]

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

96-well cell culture plates

-

Trichodesmine stock solution (in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO or other formazan solubilizing agent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (37°C, 5% CO2).[5]

-

Compound Preparation: Prepare serial dilutions of trichodesmine in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO).[5]

-

Treatment: Remove the existing medium and add 100 µL of the trichodesmine dilutions or vehicle control to the appropriate wells.[5]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well. Mix gently on a plate shaker to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

-

Protocol 2: In Vivo Neurotoxicity Assessment in Rodents

This protocol outlines a general procedure for assessing the neurotoxic effects of trichodesmine in a rat model.[1]

-

Materials:

-

Male Sprague-Dawley rats

-

Trichodesmine solution in a suitable vehicle (e.g., saline)

-

Behavioral assessment equipment (e.g., open field, rotarod)

-

Histological processing equipment

-

-

Procedure:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.[5]

-

Administration: Administer trichodesmine to the rats via a defined route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.[1][5]

-

Clinical Observation: Observe the animals for clinical signs of neurotoxicity (e.g., vertigo, delirium) at regular intervals.[12]

-

Behavioral Testing: Conduct behavioral tests at specified time points to assess motor coordination, exploratory activity, and other neurological functions.[1][5]

-

Tissue Collection: At the end of the study period, euthanize the animals and perfuse them. Collect brain tissue.[1]

-

Histopathology: Perform histopathological examination of the brain tissue to identify lesions, cellular damage, or signs of apoptosis.[1]

-

Protocol 3: Isolated Perfused Rat Liver Model

This ex vivo technique is used to study the hepatic metabolism of trichodesmine in a controlled environment.[1]

-

Materials:

-

Male Sprague-Dawley rat

-

Surgical instruments for cannulation

-

Perfusion pump

-

Oxygenated Krebs-Henseleit buffer

-

Trichodesmine

-

HPLC-MS/MS or other analytical system

-

-

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy.[1]

-

Cannulation: Cannulate the portal vein (inflow) and the thoracic vena cava (outflow). Cannulate the bile duct for bile collection.[1]

-

Perfusion: Begin perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate to clear the liver of blood.[1]

-

Equilibration: Allow the liver to equilibrate for a set period.

-

Compound Introduction: Introduce trichodesmine into the perfusion medium at a specific concentration.[1]

-

Sample Collection: Collect perfusate and bile samples at various time points.[1]

-

Analysis: Analyze the collected samples for the parent trichodesmine and its metabolites (e.g., dehydrotrichodesmine) using HPLC-MS/MS.[1]

-

Experimental Workflow

A comprehensive investigation into trichodesmine toxicity typically follows a multi-faceted approach, integrating in vitro, ex vivo, and in vivo models to build a complete toxicological profile.

Conclusion

The neurotoxicity of trichodesmine is a complex process initiated by its metabolic activation in the liver. The resulting metabolite, dehydrotrichodesmine, possesses unique physicochemical characteristics—namely, greater stability and lipophilicity—that enable it to cross the blood-brain barrier and accumulate in the central nervous system.[2][3] The current body of evidence suggests that once in the brain, it exerts its toxic effects by covalently binding to essential cellular macromolecules.[1] This action is proposed to trigger a cascade of deleterious events, including the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway, leading to neuronal cell death.[5][6] While this model provides a robust framework, further research is necessary to fully elucidate the specific protein targets and signaling nodes that are modulated by trichodesmine, which will be critical for developing potential therapeutic interventions against its neurotoxic effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, trichodesmine and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of the pyrrolizidine alkaloids, monocrotaline and trichodesmine, on tissue pyrrole binding and glutathione metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative stress causes ferredoxin-NADP+ reductase solubilization from the thylakoid membranes in methyl viologen-treated plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of mitochondrial dysfunction and oxidative stress in Leishmania donovani by orally active clerodane diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipopeptide induces apoptosis in fungal cells by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety [mdpi.com]

In Vitro Cytotoxicity of Trichodesmine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction